2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide is an organic compound with the molecular formula C14H11Cl2NO3 It is a derivative of benzamide, characterized by the presence of chloro and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 2-chlorobenzamide can be achieved using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2-chloro-4-nitrobenzamide.
Chlorobenzylation: The next step involves the reaction of 2-chloro-4-nitrobenzamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 2-chloro-N-(4-chlorobenzyl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 4-chlorobenzylamine.
Scientific Research Applications
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro substituents can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chlorobenzyl)benzamide: Lacks the nitro group, which affects its reactivity and applications.
4-nitro-N-(4-chlorobenzyl)benzamide: Lacks the chloro substituent on the benzene ring, influencing its chemical properties and biological activity.
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide: Contains a methyl group instead of a chloro group, altering its steric and electronic properties.
Uniqueness
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-6-5-11(18(20)21)7-13(12)16/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBKQRVUHTXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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